![molecular formula C19H17N3O6 B4232281 4-nitrobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B4232281.png)
4-nitrobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate
Overview
Description
4-nitrobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the synthesis of various drugs and has shown promising results in various biological applications.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is known to inhibit the activity of certain enzymes by binding to their active site. It has also been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
4-nitrobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory activity by inhibiting the production of certain cytokines. In addition, the compound has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-nitrobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its versatility. The compound can be used as a building block in the synthesis of various drugs and as a chiral ligand in asymmetric synthesis. Another advantage is its relatively low cost compared to other building blocks and chiral ligands. However, one limitation is its toxicity. The compound is toxic and should be handled with care.
Future Directions
There are several future directions for research on 4-nitrobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate. One area of research could be the development of new drugs using this compound as a building block. Another area of research could be the development of new chiral ligands and catalysts for asymmetric synthesis. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.
Scientific Research Applications
4-nitrobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate has been extensively used in scientific research. It is used as a building block in the synthesis of various drugs such as antibiotics, antiviral agents, and anticancer agents. It has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. The compound has shown promising results in various biological applications such as enzyme inhibition, antimicrobial activity, and anti-inflammatory activity.
properties
IUPAC Name |
(4-nitrophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c23-17-10-15(11-21(17)20-18(24)14-4-2-1-3-5-14)19(25)28-12-13-6-8-16(9-7-13)22(26)27/h1-9,15H,10-12H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQWFQTCMTYOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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